molecular formula C16H17NO4 B14538682 Diethyl 3H-2-benzazepine-3,3-dicarboxylate CAS No. 61936-91-2

Diethyl 3H-2-benzazepine-3,3-dicarboxylate

Cat. No.: B14538682
CAS No.: 61936-91-2
M. Wt: 287.31 g/mol
InChI Key: BGHBWTSFDBODGI-UHFFFAOYSA-N
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Description

Diethyl 3H-2-benzazepine-3,3-dicarboxylate is a chemical compound belonging to the benzazepine family. Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring. This particular compound is characterized by the presence of two ester groups at the 3-position of the benzazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3H-2-benzazepine-3,3-dicarboxylate can be achieved through a multi-component reaction involving isatins, α-haloketones, activated acetylenic compounds, and isoquinoline. The reaction is typically carried out in the presence of potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of hydrogen peroxide (H₂O₂) at room temperature . This method offers several advantages, including high reaction rates, excellent yields, and the use of eco-friendly solvents.

Industrial Production Methods

Industrial production of benzazepine derivatives often involves similar multi-component reactions, with a focus on optimizing reaction conditions to maximize yield and purity. The use of recyclable catalysts and green chemistry principles is increasingly common in industrial settings to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3H-2-benzazepine-3,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of amides or esters

Scientific Research Applications

Diethyl 3H-2-benzazepine-3,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3H-2-benzazepine-3,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3H-2-benzazepine-3,3-dicarboxylate is unique due to its specific substitution pattern and the presence of two ester groups at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

61936-91-2

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

diethyl 2-benzazepine-3,3-dicarboxylate

InChI

InChI=1S/C16H17NO4/c1-3-20-14(18)16(15(19)21-4-2)10-9-12-7-5-6-8-13(12)11-17-16/h5-11H,3-4H2,1-2H3

InChI Key

BGHBWTSFDBODGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C=CC2=CC=CC=C2C=N1)C(=O)OCC

Origin of Product

United States

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